REACTION_CXSMILES
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[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:5][CH2:4]1)=O.[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>C1(C)C=CC=CC=1>[N:19]1([CH:1]=[C:3]2[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:10])[CH2:5][CH2:4]2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1
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Name
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|
Quantity
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22.35 g
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Type
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reactant
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Smiles
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C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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11.55 g
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Type
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reactant
|
Smiles
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N1CCCCC1
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Name
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Quantity
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300 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux under a Dean-Stark trap overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The mixture was then concentrated under vacuum
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Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)C=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |